molecular formula C22H24N8OS B1676256 MBX-2982 CAS No. 1037792-44-1

MBX-2982

Cat. No.: B1676256
CAS No.: 1037792-44-1
M. Wt: 448.5 g/mol
InChI Key: NFTMKHWBOINJGM-UHFFFAOYSA-N
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Mechanism of Action

MBX-2982, also known as “4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole”, is a compound that has been studied for its potential therapeutic benefits in the treatment of type 2 diabetes .

Target of Action

This compound primarily targets the G protein-coupled receptor 119 (GPR119), a receptor that interacts with bioactive lipids known to stimulate glucose-dependent insulin secretion .

Mode of Action

This compound functions through a unique dual mechanism of action. Firstly, it acts directly on the beta cell to increase insulin secretion . In addition, this compound stimulates the release of the incretin GLP-1 from the gut .

Biochemical Pathways

The activation of GPR119 by this compound leads to an increase in insulin secretion and the release of GLP-1. This dual action may offer improved glucose homeostasis over existing diabetes therapies

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials. It was found that this compound was rapidly absorbed and demonstrated excellent exposure . Its terminal half-life was consistent with once-daily dosing . .

Result of Action

In preclinical studies, this compound showed dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal . These results provide initial clinical validation of the unique mechanism of action of this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a clinical trial studied the pharmacologic action of this compound on glucagon counter-regulation during insulin-induced hypoglycemia in type 1 diabetes mellitus . .

Biochemical Analysis

Biochemical Properties

MBX-2982 plays a significant role in biochemical reactions by interacting with GPR119 . It reduces nuclear and total protein levels of sterol regulatory element binding protein 1 (SREBP-1) in HepG2 cells and rat primary hepatocytes under high-glucose and -insulin conditions and increases phosphorylation of the inhibitory form, SREBP-1c .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, in gefitinib-insensitive MCF-7 and MDA-MB-231 breast cancer cells, cotreatment with this compound significantly potentiated gefitinib-induced cell growth inhibition . It was also observed that caspase-3/7 activity was enhanced with the downregulation of Bcl-2 in MCF-7 cells exposed to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit gefitinib-induced autophagosome formation in MCF-7 and MDA-MB-231 cells . Additionally, this compound caused a metabolic shift to enhanced glycolysis accompanied by reduced mitochondrial oxidative phosphorylation .

Temporal Effects in Laboratory Settings

It has been observed that this compound increases intracellular and extracellular lactate content .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in C57BL/6 mice treated with 10 mg/kg of this compound, plasma GLP-1 levels increased even without a glucose load .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce mitochondrial OXPHOS and stimulate glycolysis in breast cancer cells, with consequent overproduction of lactate that inhibited autophagosome formation .

Transport and Distribution

It has been observed that this compound increases intracellular and extracellular lactate content .

Subcellular Localization

It has been observed that this compound increases intracellular and extracellular lactate content .

Chemical Reactions Analysis

MBX-2982 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Properties

IUPAC Name

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTMKHWBOINJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146055
Record name MBX-2982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037792-44-1
Record name MBX-2982
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037792441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MBX-2982
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MBX-2982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MBX-2982
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TRY67L51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of MBX-2982?

A1: this compound acts as a potent and selective agonist of G protein-coupled receptor 119 (GPR119). [, , ] This receptor is highly expressed in intestinal L-cells and pancreatic β-cells, and its activation leads to increased intracellular cAMP concentrations. [] This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion (GSIS) and increased glucagon-like peptide-1 (GLP-1) secretion. [, ]

Q2: What are the potential therapeutic benefits of targeting GPR119 with an agonist like this compound?

A2: GPR119 activation has shown promise as a potential therapeutic strategy for type 2 diabetes. By enhancing GSIS and GLP-1 secretion, this compound can improve glycemic control in individuals with this condition. [, , ] Additionally, research suggests that GPR119 activation may play a role in reducing hepatic steatosis by inhibiting lipogenesis, potentially benefiting individuals with nonalcoholic fatty liver disease. []

Q3: How does this compound compare to other GPR119 agonists in preclinical studies?

A3: In preclinical studies using neonatal streptozotocin-treated (nSTZ) rats, this compound demonstrated significant glucose-lowering effects in oral glucose tolerance tests (OGTT). Notably, it exhibited greater efficacy than other clinically tested GPR119 agonists, GSK1292263 and PSN-821, at similar doses. [] This suggests that this compound might possess a more favorable pharmacokinetic and pharmacodynamic profile, potentially contributing to its enhanced efficacy. []

Q4: Are there any studies investigating the effects of this compound on hepatic inflammation and fibrosis in the context of NASH?

A4: While not directly focused on this compound, a study investigated the effects of another GPR119 agonist, DA-1241, on hepatic inflammation and fibrosis in a mouse model of non-alcoholic steatohepatitis (NASH). [] The study found that DA-1241 significantly reduced hepatic inflammation and fibrosis scores compared to the control group. While this research highlights the potential of GPR119 agonists in NASH, further investigation is needed to determine if this compound exhibits similar effects.

Q5: What are the limitations of the current research on this compound?

A5: Much of the research on this compound is based on preclinical in vitro and in vivo studies. While these studies provide valuable insights into its mechanism of action and potential therapeutic benefits, further research, particularly clinical trials, is crucial to confirm its efficacy and safety in humans. [, , ] Additionally, a deeper understanding of its long-term effects, potential for drug interactions, and impact on different patient populations is necessary to fully evaluate its therapeutic potential.

Q6: What are the future directions for research on this compound and other GPR119 agonists?

A6: Future research should focus on conducting comprehensive clinical trials to validate the preclinical findings and assess the long-term safety and efficacy of this compound in humans. [] Investigating its potential in treating other metabolic disorders, such as NASH, and exploring its use in combination therapies could also provide valuable insights. Further research on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion, will be essential to optimize its therapeutic application. []

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